molecular formula C21H24N2S B394171 (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B394171
M. Wt: 336.5g/mol
InChI Key: HBFTWQLVFGDUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the reaction of 3,4-dimethylaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase, which plays a role in the regulation of neurotransmitters . The pathways involved include the modulation of signaling cascades and the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-4-(3,4-DIMETHYLPHENYL)-3-(2-METHYLPROPYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2S

Molecular Weight

336.5g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-3-(2-methylpropyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H24N2S/c1-15(2)13-23-20(18-11-10-16(3)17(4)12-18)14-24-21(23)22-19-8-6-5-7-9-19/h5-12,14-15H,13H2,1-4H3

InChI Key

HBFTWQLVFGDUEN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C)C)C

Origin of Product

United States

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